molecular formula C15H14O4 B6162706 methyl 3-(benzyloxy)-2-hydroxybenzoate CAS No. 2169-23-5

methyl 3-(benzyloxy)-2-hydroxybenzoate

Cat. No.: B6162706
CAS No.: 2169-23-5
M. Wt: 258.27 g/mol
InChI Key: LEKKVNCBPJFASR-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to the third carbon of a methyl 2-hydroxybenzoate molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the benzylation of methyl 2-hydroxybenzoate. This can be achieved by reacting methyl 2-hydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Methyl 3-(benzyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)-2-hydroxybenzoate depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond. The benzyloxy group can interact with various molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.

    Methyl 3-hydroxybenzoate: Similar structure but without the benzyloxy group, affecting its chemical properties.

    Methyl 3-(methoxy)-2-hydroxybenzoate: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity.

Uniqueness

Methyl 3-(benzyloxy)-2-hydroxybenzoate is unique due to the presence of both a benzyloxy group and a hydroxyl group on the aromatic ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

methyl 2-hydroxy-3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-8-5-9-13(14(12)16)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKKVNCBPJFASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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